molecular formula C₁₈H₁₃D₃O₇ B1157168 Eupatorin-d3

Eupatorin-d3

Cat. No.: B1157168
M. Wt: 347.33
Attention: For research use only. Not for human or veterinary use.
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Description

Eupatorin-d3 (CAS: 1346599-39-0) is a deuterated analog of the naturally occurring flavone Eupatorin. Its molecular formula is C₁₉D₃H₁₅O₇, with a molecular weight of 361.361 g/mol . Structurally, it is characterized as a 5-methyl ether derivative of Eupatorin, where three hydrogen atoms in the methyl group are replaced with deuterium (²H), a stable isotope of hydrogen. This isotopic labeling enhances its utility in pharmacokinetic and metabolic studies, particularly as an internal standard in mass spectrometry .

It is produced on-demand ("made to order") and has a short shelf life, necessitating careful planning for experimental use . Its primary applications include analytical research, antioxidative activity studies, and drug metabolism tracing .

Properties

Molecular Formula

C₁₈H₁₃D₃O₇

Molecular Weight

347.33

Synonyms

3’,5-Dihydroxy-4’,6,7-trimethoxyflavone-d3;  5,3’-Dihydroxy-6,7,4’-trimethoxyflavone-d3;  6-Methoxyluteolin 4’,7-dimethyl ether-d3;  Eupatorin-d3;  Eupatorine-d3;  NSC 106402-d3;  5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-4H-1-benzopyran-4-one-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The table below summarizes key distinctions between Eupatorin-d3 and related flavones:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound C₁₉D₃H₁₅O₇ 361.361 5-O-methyl, 3 deuterium atoms Isotopic tracing, metabolic studies
Eupatorin C₁₉H₁₈O₇ ~358.34* 5-O-methyl, hydroxyl at 3',4' positions Anticancer, anti-inflammatory research
Sinensetin C₂₀H₂₀O₇ 372.37 5,6,7,3',4'-pentamethoxyflavone Antioxidant, antiviral studies
3'-Hydroxy-5,6,7,4'-tetramethoxyflavone C₁₉H₁₈O₇ 358.34 Hydroxy at 3', methoxy at 5,6,7,4' Antioxidative assays
Rosmarinic Acid C₁₈H₁₆O₈ 360.32 Caffeic acid ester, hydroxyl groups Anti-inflammatory, neuroprotection
Key Observations:
  • Isotopic Labeling: this compound’s deuterium substitution distinguishes it from non-deuterated Eupatorin, enabling precise tracking in metabolic studies .
  • Methoxy vs. Hydroxy Groups : Unlike Sinensetin (fully methoxylated) and 3'-hydroxy-5,6,7,4'-tetramethoxyflavone (mixed substitution), this compound retains hydroxyl groups at 3' and 4' positions, similar to Eupatorin .
  • Functional Diversity: Rosmarinic acid, though structurally distinct (a caffeic acid ester), shares antioxidative properties with this compound but differs in mechanism due to its phenolic hydroxyl groups .

Pharmacokinetic and Stability Comparisons

  • Metabolic Stability : Deuterium in this compound reduces metabolic degradation rates compared to Eupatorin, enhancing its utility in long-term tracer studies .
  • Handling Requirements: this compound’s short shelf life and controlled status contrast with non-deuterated analogs like Sinensetin, which are more readily available .
  • Antioxidative Activity : Both this compound and Sinensetin exhibit strong antioxidative effects, but this compound’s deuterium substitution may slightly alter radical-scavenging kinetics .

Bioactivity Studies

  • Metabolic Tracing : this compound’s deuterium atoms enable tracking of hepatic metabolites, revealing glucuronidation as a major metabolic pathway .

Handling and Regulatory Notes

This compound requires:

  • Regulatory Documentation : Permits or BSL certifications may be necessary for procurement .
  • Storage : Short shelf life (typically <6 months) necessitates immediate use post-purchase .

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